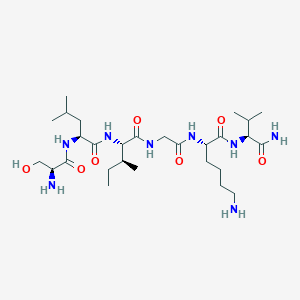

Sligkv-NH2

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWDUIVVWDUEED-WAUHAFJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440595 | |

| Record name | SLIGKV-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190383-13-2 | |

| Record name | SLIGKV-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Agonist Sligkv-NH2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sligkv-NH2 is a synthetic hexapeptide that acts as a selective agonist for the Protease-Activated Receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with PAR2 and the subsequent intracellular signaling cascades. It is intended to serve as a technical resource, offering insights into the experimental methodologies used to elucidate its function and presenting key quantitative data for comparative analysis.

Core Mechanism of Action: Mimicking the Tethered Ligand

The activation of PAR2 is a unique process initiated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and tryptase. This cleavage unmasks a new N-terminal sequence, SLIGKV- in humans, which then acts as a "tethered ligand," binding to the extracellular loops of the receptor to induce a conformational change and initiate downstream signaling.[1][2]

This compound, with the amino acid sequence Ser-Leu-Ile-Gly-Lys-Val-NH2, is a synthetic peptide that corresponds to this newly exposed tethered ligand.[1] It can directly bind to and activate PAR2 without the need for prior enzymatic cleavage, making it a valuable tool for studying the physiological and pathological roles of PAR2 activation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the activity of this compound and related PAR2 agonists.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 9.64 μM | Not specified | [3] |

| Inhibitory Concentration (IC50) | 10.4 μM | Not specified | [3] |

Table 1: Binding Affinity and Potency of this compound for PAR2.

| Agonist | EC50 (Ca2+ Mobilization) | Cell Line | Reference |

| SLIGRL-NH2 | - | 16HBE14o- | [4] |

| 2-f-LIGRLO-NH2 | - | 16HBE14o- | [4] |

| 2-at-LIGRL-NH2 | - | 16HBE14o- | [4] |

| 6-an-LIGRL-NH2 | - | 16HBE14o- | [4] |

Table 2: Comparative Potency of PAR2 Agonists in Calcium Mobilization Assays. (Note: Specific EC50 values for this compound were not found in the provided search results, but the table structure is provided for future data integration).

Signaling Pathways Activated by this compound

Upon binding to PAR2, this compound initiates a cascade of intracellular signaling events, primarily through the coupling of the receptor to heterotrimeric G-proteins of the Gq/11 family.[4] This leads to the activation of several key downstream pathways.

Gq/11 - Phospholipase C - Calcium Mobilization Pathway

The canonical signaling pathway activated by this compound involves the Gq/11 G-protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a rapid increase in cytosolic calcium concentration.[4][5] This calcium signal is a crucial second messenger that mediates a wide range of cellular responses.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of PAR2 by this compound also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK1/2) pathway.[3][4] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The activation of ERK1/2 is often mediated by G-protein-dependent and β-arrestin-dependent mechanisms.

Nuclear Factor-kappa B (NF-κB) Pathway

The activation of PAR2 by this compound has been shown to induce the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and immunity.[1] The canonical NF-κB pathway is initiated by the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory IκB proteins. This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol is a generalized procedure for measuring changes in intracellular calcium concentration in response to this compound stimulation using a fluorescent plate reader.

Materials:

-

PAR2-expressing cells (e.g., HEK293, 16HBE14o-)

-

Black, clear-bottom 96-well microplates

-

Cell culture medium

-

Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS-HEPES)

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

This compound stock solution

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Seeding: Seed PAR2-expressing cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

-

Dye Loading:

-

Prepare a dye loading solution of Fluo-4 AM or Fura-2 AM in HBSS-HEPES buffer. The final concentration of the dye is typically 2-5 µM.

-

Add Pluronic F-127 (final concentration ~0.02%) to the dye solution to aid in dye dispersion.

-

Aspirate the culture medium from the cells and wash once with HBSS-HEPES.

-

Add 100 µL of the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

-

-

Cell Washing: After incubation, gently wash the cells 2-3 times with HBSS-HEPES to remove extracellular dye. Add 100 µL of HBSS-HEPES to each well.

-

Agonist Preparation: Prepare serial dilutions of this compound in HBSS-HEPES in a separate 96-well plate at a concentration 5-10 times the final desired concentration.

-

Fluorescence Measurement:

-

Place both the cell plate and the agonist plate into the fluorescence plate reader.

-

Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Program the instrument to automatically inject the this compound solution from the agonist plate into the cell plate.

-

Immediately begin recording the fluorescence intensity at short intervals (e.g., every 1-2 seconds) for 2-3 minutes to capture the transient calcium flux.

-

-

Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of this compound and plot the dose-response curve to calculate the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of phosphorylated ERK1/2 in response to this compound stimulation via Western blotting.

Materials:

-

PAR2-expressing cells

-

6-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Starvation:

-

Seed PAR2-expressing cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-12 hours prior to stimulation to reduce basal ERK phosphorylation.

-

-

This compound Stimulation: Treat the cells with various concentrations of this compound for a specified time course (e.g., 5-15 minutes). Include an untreated control.

-

Cell Lysis:

-

After stimulation, place the plates on ice and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK to total ERK.

NF-κB Reporter Assay (Luciferase Assay)

This protocol describes a method to measure NF-κB activation using a luciferase reporter gene assay.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent

-

96-well opaque, flat-bottom plates

-

This compound stock solution

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.

-

-

This compound Stimulation: Treat the transfected cells with various concentrations of this compound for a specified time (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.

-

Luciferase Assay:

-

Transfer the cell lysates to an opaque 96-well plate.

-

Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.

-

Add the Stop & Glo® reagent (which quenches the firefly luciferase activity and contains the substrate for Renilla luciferase) to each well and measure the Renilla luminescence.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. The fold increase in normalized luciferase activity in this compound-treated cells compared to untreated cells represents the level of NF-κB activation.

Conclusion

This compound is a potent and selective agonist of PAR2 that initiates a complex network of intracellular signaling pathways, primarily through Gq/11 coupling, leading to calcium mobilization, MAPK activation, and NF-κB-dependent gene transcription. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's mechanism of action and its potential therapeutic applications in various physiological and pathological contexts. The quantitative data and pathway visualizations serve as a valuable resource for researchers in the field of GPCR signaling and drug development.

References

- 1. bowdish.ca [bowdish.ca]

- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Cellular Ca2+ Concentrations and Movements - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

Sligkv-NH2 as a PAR2 Receptor Agonist: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protease-Activated Receptors (PARs) are a unique subclass of G-protein-coupled receptors (GPCRs) activated through proteolytic cleavage of their extracellular N-terminus.[1][2] This cleavage event unmasks a new N-terminal sequence, known as a "tethered ligand," which binds intramolecularly to the receptor's second extracellular loop, initiating downstream signaling cascades.[3][4][5] Protease-Activated Receptor 2 (PAR2) is a key member of this family, implicated in a wide range of physiological and pathological processes, including inflammation, pain, cancer, and metabolic diseases.[2][6][7]

The synthetic hexapeptide Sligkv-NH2 (Ser-Leu-Ile-Gly-Lys-Val-amide) is a potent and selective agonist for human PAR2.[1][4] It corresponds to the tethered ligand sequence exposed by the action of proteases like trypsin and tryptase on human PAR2.[4][5] Unlike endogenous activation, this compound can directly activate the receptor without the need for prior enzymatic cleavage, making it an invaluable pharmacological tool for elucidating the specific roles and signaling mechanisms of PAR2 in various biological systems.[1][2]

Mechanism of Action

The canonical activation of PAR2 involves serine proteases cleaving the receptor's N-terminal domain.[3] This action reveals the tethered ligand sequence, SLIGKV- in humans and SLIGRL- in rodents, which functions as a self-activating agonist.[3][4][7]

This compound is a synthetic mimetic of this human tethered ligand.[1] By binding directly to the orthosteric site on PAR2, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.[6][8] This direct mechanism allows for the targeted study of PAR2 signaling, bypassing the often pleiotropic effects of the proteases themselves. The C-terminal amidation of the peptide enhances its binding affinity and potency compared to its free carboxyl counterpart (Sligkv-OH).[3][9]

Signaling Pathways

PAR2 activation by this compound initiates a complex and diverse array of intracellular signaling events. The receptor exhibits promiscuous coupling to several G-protein subfamilies and can also signal through G-protein-independent pathways involving β-arrestins.[10][11]

G-Protein-Coupled Signaling

-

Gαq/11 Pathway: This is a primary signaling axis for PAR2. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[12] This rapid increase in intracellular calcium is a hallmark of PAR2 activation and a common readout in functional assays.

-

Gαi/o Pathway: PAR2 can couple to inhibitory G-proteins of the Gαi/o family, which can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[10][11]

-

Gα12/13 Pathway: Coupling to Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA.[10][11] This pathway is critical in regulating cell morphology, migration, and cytoskeletal rearrangements.

-

MAPK/ERK Pathway: A major downstream consequence of PAR2 activation is the phosphorylation and activation of the mitogen-activated protein kinases (MAPK), particularly ERK1/2.[13][14] This can be initiated through various upstream effectors, including G-protein-dependent activation of protein kinase C (PKC) or receptor tyrosine kinases, and G-protein-independent signaling via β-arrestins.

G-Protein-Independent Signaling

-

β-Arrestin Recruitment: Following agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation, PAR2 recruits β-arrestins.[10] This process is crucial for receptor desensitization and internalization. Furthermore, β-arrestins can act as signal transducers themselves, scaffolding other signaling proteins and initiating distinct waves of signaling, including aspects of ERK activation.[10]

Quantitative Data

The potency and binding affinity of this compound have been characterized in various assay systems. It is a moderately potent agonist, with activity typically observed in the low to mid-micromolar range. For comparison, data for related PAR2 activating peptides are also included.

| Agonist | Parameter | Value (μM) | Assay System / Cell Line | Reference(s) |

| This compound | Ki | 9.64 | Competition binding | [2][4][15] |

| IC50 | 10.4 | Functional assays | [2][4][13][15] | |

| EC50 | ~3.0 | Intracellular Ca²⁺ release (CHO-hPAR2 cells) | [16] | |

| Sligkv-OH | IC50 | 171 | Competition binding (HCT-15 cells) | [3] |

| SLIGRL-NH2 | EC50 | ~5.9 | Calcium mobilization | [17] |

| 2-furoyl-LIGRLO-NH2 | EC50 | ~0.21 | Calcium mobilization | [7] |

Experimental Protocols

Standardized experimental protocols are essential for generating reproducible data on PAR2 agonist activity. Below are methodologies for key in vitro assays used to characterize the function of this compound.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium ([Ca²⁺]i) following PAR2 activation, a hallmark of Gq protein coupling.[12]

-

Cell Seeding: Seed PAR2-expressing cells (e.g., HEK-293, CHO, or endogenous lines like HCT-15) into a black, clear-bottom 96-well or 384-well microplate to achieve a confluent monolayer on the day of the experiment. Incubate overnight.

-

Dye Loading: Aspirate the culture medium. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Incubate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature to allow for de-esterification.[12]

-

Agonist Preparation: Prepare serial dilutions of this compound in the assay buffer at a concentration 5-10 times the final desired concentration in a separate plate.

-

Measurement: Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 10-20 seconds.

-

Agonist Addition: Program the instrument to automatically add the this compound dilutions to the cell plate.

-

Data Acquisition: Immediately following agonist addition, continue recording fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the full kinetic response.[12]

-

Data Analysis: Determine the peak fluorescence intensity (or ratio for ratiometric dyes) for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This method quantifies the activation of the MAPK/ERK signaling pathway downstream of PAR2.[17]

-

Cell Culture: Grow PAR2-expressing cells in 6-well or 12-well plates until they reach 80-90% confluency. Serum-starve the cells for 4-24 hours prior to the experiment to reduce basal ERK activation.

-

Agonist Stimulation: Treat cells with varying concentrations of this compound for a predetermined time (typically 5-15 minutes for peak ERK phosphorylation). Include a vehicle control.

-

Cell Lysis: Immediately aspirate the medium and wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cell lysates, centrifuge to pellet debris, and determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control. Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated PAR2, a key event in receptor regulation and signaling.[17]

-

Assay Principle: Utilize a system where β-arrestin recruitment generates a detectable signal, such as Bioluminescence Resonance Energy Transfer (BRET) or an enzyme complementation assay (e.g., PathHunter).

-

Cell Transfection (for BRET): Co-transfect cells (e.g., HEK-293) with plasmids encoding PAR2 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., YFP).

-

Cell Seeding: Seed the transfected or engineered stable cells into a white, clear-bottom 96-well plate.

-

Agonist Stimulation: Add varying concentrations of this compound to the cells.

-

Signal Detection:

-

For BRET, add the luciferase substrate (e.g., coelenterazine h).

-

Measure the light emission at two specific wavelengths corresponding to the donor and acceptor.

-

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the agonist concentration to determine the EC50 for β-arrestin recruitment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protease-activated receptor 2 (PAR2) agonist(this compound) [dcchemicals.com]

- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protease-Activated Receptor-2, amide (this compound) | PAR | CAS 190383-13-2 | Buy Protease-Activated Receptor-2, amide (this compound) from Supplier InvivoChem [invivochem.com]

- 5. Novel antagonists for proteinase-activated receptor 2: inhibition of cellular and vascular responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. High Affinity Fluorescent Probe for Proteinase-Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. apexbt.com [apexbt.com]

- 14. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rndsystems.com [rndsystems.com]

- 16. Potent Small Agonists of Protease Activated Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Sligkv-NH2: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sligkv-NH2 is a synthetic hexapeptide agonist of Protease-Activated Receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Its sequence, Ser-Leu-Ile-Gly-Lys-Val-NH2, mimics the tethered ligand exposed upon proteolytic cleavage of the N-terminus of the human PAR2 receptor.[1][2] As a research tool, this compound allows for the specific activation of PAR2, enabling the elucidation of its complex and often cell-type-specific downstream signaling cascades. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Core Signaling Pathways of this compound

Activation of PAR2 by this compound initiates a cascade of intracellular events through the coupling to various heterotrimeric G proteins, primarily Gq/11, G12/13, and to a lesser extent, Gi/o.[3][4] This engagement leads to the activation of multiple downstream effector molecules and the initiation of distinct signaling pathways, including intracellular calcium mobilization, activation of the mitogen-activated protein kinase (MAPK) cascade, and modulation of nuclear factor-kappa B (NF-κB) activity.

Gq/11-Mediated Calcium Mobilization

The canonical signaling pathway initiated by this compound involves the activation of the Gq/11 family of G proteins. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5][6] This rapid increase in intracellular calcium concentration is a hallmark of PAR2 activation and can be readily measured to assess receptor activity.[3][6][7]

MAPK/ERK Pathway Activation

This compound-induced PAR2 activation is a potent trigger of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) 1/2 pathway.[5][6] This activation can occur through multiple mechanisms:

-

Gq/11-DAG-PKC Axis: Diacylglycerol (DAG) produced from PLC-mediated PIP2 hydrolysis can activate Protein Kinase C (PKC). PKC, in turn, can phosphorylate and activate downstream kinases, including Raf, which initiates the MAPK cascade (Raf-MEK-ERK).

-

G12/13-RhoA Axis: PAR2 can also couple to G12/13 proteins, leading to the activation of the small GTPase RhoA and its downstream effector Rho-associated kinase (ROCK).[3] This pathway has been shown to contribute to ERK activation.[8]

-

β-Arrestin Scaffolding: Upon agonist binding, PAR2 is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins can act as scaffolds, bringing components of the MAPK cascade into close proximity, thereby facilitating their activation.[4][8]

The activation of ERK1/2 leads to the phosphorylation of numerous cytosolic and nuclear substrates, culminating in the regulation of gene expression related to cell proliferation, differentiation, and inflammation.[9]

References

- 1. Protease-activated receptor 2 (PAR2) agonist(this compound) [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biased signalling and proteinase-activated receptors (PARs): targeting inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The protease-activated receptor-2-specific agonists 2-aminothiazol-4-yl-LIGRL-NH2 and 6-aminonicotinyl-LIGRL-NH2 stimulate multiple signaling pathways to induce physiological responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist-biased signaling via proteinase activated receptor-2: differential activation of calcium and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

In Vitro Effects of Sligkv-NH2 on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of the synthetic peptide Sligkv-NH2, a well-established agonist of the Protease-Activated Receptor 2 (PAR2). This document summarizes key quantitative data from various cell line studies, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative effects of this compound on different cell lines as reported in the scientific literature.

Table 1: Receptor Binding and Potency of this compound

| Parameter | Value | Cell Line/System | Notes |

| IC50 | 10.4 µM | Not specified | Represents the concentration required to inhibit 50% of a biological process.[1][2] |

| Ki | 9.64 µM | Not specified | Represents the inhibition constant, indicating the binding affinity to PAR2.[2] |

Table 2: Effects of this compound on Cellular Responses

| Cell Line | Effect Measured | This compound Concentration | Quantitative Result |

| Human Bronchial Epithelial Cells | Mucin Secretion | 100 µM and 1000 µM | Weak but statistically significant increase after 30 minutes.[1] |

| Human Hepatoma Cells | Proliferation | Not specified | Stimulation of growth.[1] |

| Normal Human Epidermal Keratinocytes (NHEK) | IL-8 Production | 100 µM | Significant increase in IL-8 production.[3][4] |

| Normal Human Epidermal Keratinocytes (NHEK) | Phagocytosis | Not specified | Increased ability to ingest fluorescently labeled microspheres and E. coli.[5] |

| Human Primary Bronchial Fibroblasts (HPBFs) | IL-8 and G-CSF mRNA | Not specified | Upregulation of mRNA expression.[6] |

| Human Primary Bronchial Fibroblasts (HPBFs) | VCAM-1 Expression | Not specified | Increase in cell surface expression at 12 hours.[6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability and Proliferation Assay (e.g., MTT Assay)

This protocol is fundamental for determining the cytotoxic or proliferative effects of this compound and for calculating IC50 values.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Peptide Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and plot the results against the this compound concentration to determine the IC50 value.

Mucin Secretion Assay (ELISA-based)

This protocol is used to quantify the amount of mucin secreted by cells in response to this compound.

-

Cell Culture and Treatment: Culture cells (e.g., human bronchial epithelial cells) until they are well-differentiated. Wash the cells and incubate with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Sample Collection: Collect the apical supernatant containing the secreted mucins.

-

ELISA Plate Coating: Coat a 96-well ELISA plate with the collected supernatant and incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and then block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Add a primary antibody specific for a mucin protein (e.g., MUC5AC) and incubate for 2 hours at room temperature.

-

Secondary Antibody Incubation: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Detection: Add a substrate solution (e.g., TMB) and stop the reaction with a stop solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm. A standard curve using purified mucin can be used for quantification.

Interleukin-8 (IL-8) Quantification (ELISA)

This protocol measures the concentration of the pro-inflammatory cytokine IL-8 released by cells.

-

Cell Culture and Stimulation: Seed cells (e.g., NHEK) in a 24-well plate. Once confluent, treat the cells with this compound at various concentrations for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure: Use a commercially available IL-8 ELISA kit and follow the manufacturer's instructions. This typically involves:

-

Adding the collected supernatants to an antibody-pre-coated plate.

-

Incubating with a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a substrate for color development.

-

Stopping the reaction and measuring the absorbance.

-

-

Data Analysis: Calculate the concentration of IL-8 in the samples by comparing the absorbance values to a standard curve generated with recombinant IL-8.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular mechanisms and experimental designs are provided below using Graphviz (DOT language).

This compound Activated PAR2 Signaling Pathway

Caption: PAR2 signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Analysis of this compound

Caption: General workflow for studying this compound in vitro.

This guide serves as a foundational resource for researchers investigating the in vitro effects of this compound. The provided data, protocols, and diagrams are intended to facilitate experimental design and data interpretation in the context of PAR2-mediated cellular processes.

References

- 1. apexbt.com [apexbt.com]

- 2. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. The protease-activated receptor-2 upregulates keratinocyte phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteinase-activated receptor2 agonists upregulate granulocyte colony-stimulating factor, IL-8, and VCAM-1 expression in human bronchial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Sligkv-NH2 in Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sligkv-NH2, a synthetic peptide crucial for the study of inflammation. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and illustrate critical pathways and workflows.

Introduction: Understanding this compound

This compound is a synthetic hexapeptide (Ser-Leu-Ile-Gly-Lys-Val-NH2) that functions as a potent and selective agonist for Protease-Activated Receptor 2 (PAR2).[1] PAR2 is a G-protein-coupled receptor (GPCR) that plays a significant role in the pathogenesis of numerous inflammatory and autoimmune disorders.[1]

In the body, PAR2 is typically activated when proteases, such as trypsin or mast cell tryptase, cleave a specific site on the receptor's N-terminus.[2][3][4] This cleavage unmasks a new N-terminal sequence, SLIGKV- in humans, which then acts as a "tethered ligand," binding to the receptor to initiate signaling.[2][3][4] this compound mimics this endogenous tethered ligand, allowing researchers to activate PAR2 directly and study its downstream effects without the need for enzymatic cleavage.[1] This makes it an invaluable tool for dissecting the complex role of PAR2 in inflammation.[2]

Mechanism of Action: The PAR2 Signaling Cascade

Activation of PAR2 by this compound initiates a complex network of intracellular signaling pathways. As a GPCR, PAR2 can couple to multiple G protein subtypes, including Gαq/11, Gαi, and Gα12/13, and can also signal independently of G-proteins through β-arrestin recruitment.[5]

The primary and most studied pathway involves Gαq coupling, which leads to:

-

Phospholipase C (PLC) activation: This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium (Ca2+) Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5]

-

Protein Kinase C (PKC) Activation: Both elevated Ca2+ and DAG activate PKC.

These initial events trigger further downstream cascades, including the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2) and the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] NF-κB activation is a pivotal step, as it regulates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6]

Caption: PAR2 signaling cascade initiated by this compound.

Quantitative Data on this compound Activity

The potency of this compound and related peptides has been quantified in various cellular assays. These values are critical for designing experiments and comparing the activity of different PAR2 modulators.

| Compound | Assay Type | Cell Line / System | Parameter | Value | Reference |

| This compound | Receptor Binding | Human PAR2 | Ki | 9.64 μM | ,[7] |

| This compound | Functional Assay | Human PAR2 | IC50 | 10.4 μM | ,[8],[7] |

| SLIGKV-OH | Radioligand Displacement | HCT-15 cells | IC50 | 171 μM | [2] |

| 2-furoyl-LIGRL-NH2 | Radioligand Displacement | HCT-15 cells | IC50 | 1.10 μM | [2] |

| SLIGKV-OH | Radioligand Displacement | NCTC2544-PAR2 cells | Ki | 35.6 μM | [2] |

| 2-furoyl-LIGRL-NH2 | Radioligand Displacement | NCTC2544-PAR2 cells | Ki | 0.119 μM | [2] |

Ki (Inhibitor Constant) and IC50 (Half-maximal Inhibitory Concentration) values indicate the concentration of the peptide required to achieve 50% of its maximal effect or binding.

Detailed Experimental Protocols

The following protocols are representative methodologies for studying the effects of this compound in inflammation research.

Cell Culture and Treatment

-

Cell Lines: Human Primary Bronchial Fibroblasts (HPBFs) or other PAR2-expressing cell lines (e.g., HCT-15, NCTC2544-PAR2) are commonly used.[2][9]

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Peptide Preparation: Dissolve this compound powder in sterile water or an appropriate buffer to create a stock solution (e.g., 1 mg/ml). Store stock solutions at -20°C or -80°C as recommended.[10]

-

Treatment: When cells reach 70-80% confluency, replace the culture medium with serum-free medium for a period of serum starvation (e.g., 12-24 hours) to reduce basal signaling.

-

Stimulation: Add this compound diluted in serum-free media to the cells at the desired final concentrations (typically in the μM range). Incubate for the specified time depending on the downstream assay (e.g., minutes for calcium signaling, hours for gene expression).

Intracellular Calcium (Ca2+) Mobilization Assay

-

Cell Plating: Plate PAR2-expressing cells onto black-walled, clear-bottom 96-well plates.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

-

Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope equipped for live-cell imaging.

-

Agonist Addition: Add this compound at various concentrations to the wells.

-

Signal Detection: Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.

-

Data Analysis: Calculate the peak fluorescence response relative to the baseline to determine the dose-dependent effect of this compound and calculate the EC50 value.[11]

Gene Expression Analysis by RT-PCR

-

Cell Treatment: Treat cells with this compound for a specified period (e.g., 4-24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's protocol.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., IL8, CSF3 for G-CSF, VCAM1, PTGS2 for COX-2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Quantify the relative change in gene expression using the ΔΔCt method. The results will show the upregulation or downregulation of target genes in response to this compound.[9]

In Vivo Arthritis Model

-

Animals: Use wild-type mice for the experiment. A PAR2 knockout (PAR-2–/–) mouse strain serves as a crucial negative control to confirm the specificity of the response.[12]

-

Agonist Preparation: Dissolve this compound or a related agonist (e.g., ASKH95) in a sterile vehicle suitable for injection (e.g., saline).

-

Intra-Articular Injection: Anesthetize the mice and administer a single intra-articular injection of the PAR2 agonist (e.g., 100 µg) directly into the knee joint.[12] Inject a control group with the vehicle alone.

-

Inflammation Assessment: Measure the joint diameter using digital calipers at baseline and at various time points post-injection (e.g., 4, 24, 48, 72 hours).[12] An increase in joint diameter indicates swelling and inflammation.

-

Histological Analysis: At the end of the experiment, euthanize the animals and collect the joint tissue for histological analysis to assess cellular infiltration and tissue damage.

Caption: A typical experimental workflow for in vitro studies.

Conclusion

This compound is an indispensable synthetic agonist for probing the function of PAR2. Its ability to specifically activate the receptor has allowed researchers to confirm the pro-inflammatory role of PAR2 in a multitude of cell types and disease models. Activation by this compound has been shown to upregulate key inflammatory mediators such as IL-8, G-CSF, and VCAM-1, and to induce inflammatory responses in vivo.[9] The detailed signaling pathways, quantitative data, and experimental protocols provided in this guide offer a robust framework for scientists investigating PAR2-mediated inflammation and exploring this pathway as a potential therapeutic target for drug development.

References

- 1. Protease-activated receptor 2 (PAR2) agonist(this compound) [dcchemicals.com]

- 2. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 4. Antagonism of the proinflammatory and pronociceptive actions of canonical and biased agonists of protease‐activated receptor‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Par2-mediated responses in inflammation and regeneration: choosing between repair and damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory mechanisms of the proteinase-activated receptor 2-inhibiting peptide in human synovial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Protease-Activated Receptors | Tocris Bioscience [tocris.com]

- 8. apexbt.com [apexbt.com]

- 9. Proteinase-activated receptor2 agonists upregulate granulocyte colony-stimulating factor, IL-8, and VCAM-1 expression in human bronchial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Function of PAR2: A Technical Guide to a Sligkv-NH2-Centered Investigation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for elucidating the function of Protease-Activated Receptor 2 (PAR2) using the specific agonist Sligkv-NH2. This document details the core principles of PAR2 activation, summarizes key quantitative data, provides detailed experimental protocols for functional assays, and visualizes the intricate signaling pathways and experimental workflows involved.

Introduction to PAR2 and the Agonist this compound

This compound is a synthetic hexapeptide that corresponds to the tethered ligand sequence of human PAR2.[6][7] As a potent and specific agonist, this compound allows for the direct and controlled activation of PAR2 without the need for proteolytic enzymes, making it an invaluable tool for studying the receptor's function and downstream signaling pathways.[8][9]

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound in activating PAR2 have been quantified across various in vitro assays. The following table summarizes key parameters, providing a comparative overview for experimental design.

| Parameter | Value | Assay | Cell Line | Reference |

| Ki | 9.64 μM | Radioligand Binding | Not Specified | [6] |

| IC50 | 10.4 μM | Not Specified | Not Specified | [6][10] |

| EC50 (Calcium Mobilization) | ~10-100 μM (estimated range) | Calcium Mobilization | Various | [11] |

| EC50 (ERK Phosphorylation) | ~2.5-5 µM | Western Blot | 16HBE14o- | [12] |

| EC50 (β-Arrestin Recruitment) | Micromolar range (agonist-dependent) | BRET/FRET | HEK293 | [5] |

Note: EC50 values can vary significantly depending on the cell line, receptor expression levels, and specific assay conditions. The data presented should be considered as a guideline.

Key Experimental Protocols

This section provides detailed methodologies for three fundamental assays used to characterize the function of PAR2 upon activation by this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium ([Ca2+]i), a hallmark of Gq protein-coupled receptor activation.

Materials:

-

HEK293 cells stably expressing human PAR2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye extrusion)

-

This compound

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading and automated injection capabilities

Procedure:

-

Cell Plating: Seed PAR2-expressing HEK293 cells into 96-well plates at a density that ensures a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in Assay Buffer.

-

Aspirate the cell culture medium and wash the cells once with Assay Buffer.

-

Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.

-

-

Agonist Preparation: During dye loading, prepare serial dilutions of this compound in Assay Buffer at 5x the final desired concentrations in a separate 96-well plate.

-

Measurement:

-

Place both the cell plate and the agonist plate into the fluorescence plate reader.

-

Set the instrument to record fluorescence (e.g., excitation ~494 nm, emission ~516 nm for Fluo-4).

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Program the instrument to automatically inject the this compound solutions from the agonist plate into the cell plate.

-

Continue recording fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) over the baseline fluorescence (F0).

-

Plot the peak ΔF/F0 against the logarithm of the this compound concentration.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

PAR2-expressing cells (e.g., HEK293, HT-29)

-

Cell culture medium

-

Serum-free medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (pERK1/2) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Starvation: Culture cells to ~80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-12 hours prior to stimulation.[11]

-

Agonist Stimulation: Treat the serum-starved cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes). Include an untreated control.

-

Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities using densitometry software. Normalize the pERK1/2 signal to the total ERK1/2 signal.

-

Plot the normalized pERK1/2 signal against the this compound concentration to determine the EC50.[12]

-

β-Arrestin Recruitment Assay (BRET)

This assay measures the recruitment of β-arrestin to the activated PAR2, a key event in receptor desensitization and G protein-independent signaling. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay.

Materials:

-

HEK293 cells

-

Transient transfection reagents

-

Plasmids encoding PAR2 fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

-

Cell culture medium

-

White, clear-bottom 96-well microplates

-

This compound

-

BRET substrate (e.g., Coelenterazine h)

-

Plate reader capable of measuring dual-emission luminescence

Procedure:

-

Transfection: Co-transfect HEK293 cells with the PAR2-Rluc and β-arrestin-2-YFP plasmids. Plate the transfected cells into white, clear-bottom 96-well plates and incubate for 24-48 hours.

-

Agonist Stimulation:

-

Aspirate the culture medium.

-

Add solutions of this compound at various concentrations to the wells. Include a vehicle control.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

BRET Measurement:

-

Add the BRET substrate (e.g., Coelenterazine h) to each well.

-

Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm for Rluc) and one for the acceptor (e.g., ~530 nm for YFP).

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Subtract the background BRET ratio from the vehicle-treated cells.

-

Plot the net BRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.[13]

-

PAR2 Signaling Pathways

Activation of PAR2 by this compound initiates multiple downstream signaling cascades. The primary pathways are G protein-dependent signaling via Gαq and Gα12/13, and G protein-independent signaling mediated by β-arrestins.

Gαq-Mediated Signaling

This is the canonical pathway leading to an increase in intracellular calcium.

Caption: Gαq-mediated signaling cascade upon PAR2 activation.

MAPK/ERK Signaling Pathway

PAR2 activation also leads to the stimulation of the MAPK/ERK pathway, which is crucial for cell proliferation and gene expression. This can occur through both G protein-dependent and β-arrestin-dependent mechanisms.

References

- 1. Pathway-selective antagonism of proteinase activated receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural basis for the activation of proteinase-activated receptors PAR1 and PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Affinity Fluorescent Probe for Proteinase-Activated Receptor 2 (PAR2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAR2 activation on human tubular epithelial cells engages converging signaling pathways to induce an inflammatory and fibrotic milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Roles of Arrestin Scaffolds in G Protein–Coupled Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. apexbt.com [apexbt.com]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

Sligkv-NH2: A Technical Guide for Studying Cellular Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sligkv-NH2 is a synthetic hexapeptide agonist of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in a variety of physiological and pathological processes, including inflammation and cancer. This technical guide provides an in-depth overview of the use of this compound as a tool to investigate cellular proliferation. It details the molecular mechanisms, key signaling pathways, and comprehensive experimental protocols for researchers in cell biology and drug development.

Introduction

Protease-Activated Receptor 2 (PAR2) is a unique receptor that is activated by proteolytic cleavage of its extracellular N-terminus, which unmasks a tethered ligand that binds to the receptor itself, initiating downstream signaling. This compound is the amide-C-terminal version of the human PAR2 tethered ligand sequence (SLIGKV) and acts as a potent and selective agonist, mimicking the natural activation of the receptor without the need for proteolytic enzymes.[1][2] This property makes this compound an invaluable tool for studying the specific roles of PAR2 in cellular processes.

Emerging evidence has highlighted the significant role of PAR2 activation in promoting the proliferation of various cell types, particularly cancer cells.[3][4][5] Understanding the mechanisms by which this compound influences cell proliferation is crucial for elucidating the role of PAR2 in disease progression and for the development of novel therapeutic strategies.

Mechanism of Action

This compound directly binds to and activates PAR2, a G-protein coupled receptor. This activation triggers a cascade of intracellular signaling events that ultimately influence gene expression and cellular function, leading to increased proliferation. The primary signaling pathways implicated in this compound-mediated cellular proliferation are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[3]

Signaling Pathways

PI3K/Akt Signaling Pathway

Activation of PAR2 by this compound can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt is a crucial node in signaling networks that promotes cell survival and proliferation by phosphorylating a variety of downstream targets that regulate the cell cycle and inhibit apoptosis.

ERK/MAPK Signaling Pathway

The activation of PAR2 by this compound also stimulates the ERK/MAPK cascade. This pathway involves a series of protein kinase phosphorylations, beginning with Raf, followed by MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus, where it activates transcription factors that regulate the expression of genes involved in cell cycle progression and proliferation.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound.

Table 1: Receptor Binding and Activation

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 10.4 µM | Not specified | [7][8] |

| Ki | 9.64 µM | Not specified | [8] |

| IC50 (vs. [3H]2-furoyl-LIGRL-NH2) | 171 µM | HCT-15 | [2] |

| Ki (vs. [3H]2-furoyl-LIGRL-NH2) | 35.6 µM | NCTC2544-PAR2 | [2] |

Table 2: Effects on Cellular Proliferation

| Cell Line | This compound Concentration | Observation | Assay | Reference |

| Human Hepatoma (HepG2) | Not specified | Accelerated cell cycle progression and stimulated growth | Not specified | [7] |

| Human Pancreatic Cancer (SW1990) | 50 µM, 100 µM | Increased proliferation in a concentration-dependent manner | MTT | [4] |

| Oral Squamous Cell Carcinoma | Not specified | Significantly promoted proliferation | MTT | [3] |

| Human Bronchial Fibroblasts | Not specified | No stimulation of proliferation | MTT | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments to study the effect of this compound on cellular proliferation.

General Experimental Workflow

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cells of interest

-

This compound (and vehicle control)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570-590 nm using a microplate reader.[4]

BrdU Incorporation Assay

This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into newly synthesized DNA.

Materials:

-

Cells of interest

-

This compound (and vehicle control)

-

Complete cell culture medium

-

96-well plates

-

BrdU labeling solution (e.g., 10 µM)

-

Fixing/Denaturing solution (e.g., 1-2.5 M HCl)

-

Anti-BrdU antibody (conjugated to HRP or a fluorophore)

-

Substrate for detection (e.g., TMB for HRP)

-

Stop solution

-

Microplate reader or fluorescence microscope

Procedure:

-

Seed and treat cells with this compound as described in the MTT assay protocol.

-

Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 1-24 hours, depending on the cell division rate.

-

Remove the labeling solution and wash the cells with PBS.

-

Fix and denature the cellular DNA by adding the fixing/denaturing solution and incubating for 30 minutes at room temperature.

-

Wash the cells and add the anti-BrdU antibody. Incubate for 1-2 hours.

-

Wash the cells and add the appropriate detection substrate.

-

If using a colorimetric substrate, add a stop solution and measure the absorbance. If using a fluorescent antibody, measure the fluorescence.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells of interest

-

This compound (and vehicle control)

-

Complete cell culture medium

-

6-well plates

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)[11]

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including any floating cells) and wash with PBS.[5]

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.[12]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.[11]

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000-20,000 events per sample.[12]

-

The resulting DNA content histograms can be analyzed to determine the percentage of cells in each phase of the cell cycle.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon PAR2 activation by this compound.

Materials:

-

Cells of interest expressing PAR2

-

This compound

-

HEPES-buffered saline (HBS) or other suitable buffer

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)[13]

-

Pluronic F-127

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in HBS.[14]

-

Remove the culture medium and add the Fura-2 AM loading buffer to the cells.

-

Incubate for 30-60 minutes at 37°C in the dark to allow for dye loading.[13]

-

Wash the cells with HBS to remove extracellular dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject this compound at the desired concentration and immediately begin kinetic measurement of fluorescence changes over time. Fura-2 is typically excited at 340 nm and 380 nm, with emission measured at 510 nm.[13]

Conclusion

This compound is a powerful pharmacological tool for investigating the role of PAR2 in cellular proliferation. Its ability to selectively activate PAR2 allows for the detailed dissection of the downstream signaling pathways, primarily the PI3K/Akt and ERK/MAPK cascades, that drive proliferative responses. The experimental protocols provided in this guide offer a comprehensive framework for researchers to design and execute robust studies to explore the effects of this compound in various cellular contexts. Further research utilizing these methodologies will continue to unravel the complex role of PAR2 in both normal physiology and disease, potentially identifying it as a viable target for therapeutic intervention.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. apexbt.com [apexbt.com]

- 8. rndsystems.com [rndsystems.com]

- 9. Proteinase-activated receptor2 agonists upregulate granulocyte colony-stimulating factor, IL-8, and VCAM-1 expression in human bronchial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 13. hellobio.com [hellobio.com]

- 14. benchchem.com [benchchem.com]

In Vivo Preliminary Investigation of Sligkv-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vivo investigation of Sligkv-NH2, a synthetic peptide agonist of Protease-Activated Receptor 2 (PAR2). This document summarizes key quantitative data, details experimental protocols for in vivo studies, and visualizes the core signaling pathways involved in this compound's mechanism of action.

Introduction to this compound and PAR2

This compound is a hexapeptide (Ser-Leu-Ile-Gly-Lys-Val-NH2) that acts as a selective agonist for Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR). PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases like trypsin, which exposes a tethered ligand that binds to and activates the receptor. Synthetic peptides like this compound mimic this tethered ligand, allowing for the study of PAR2 activation in a controlled manner.

PAR2 is expressed in a variety of tissues and cell types, including epithelial cells, endothelial cells, smooth muscle cells, and neurons. Its activation is implicated in a range of physiological and pathophysiological processes, including inflammation, pain, vasodilation, and smooth muscle contraction. This guide focuses on the initial in vivo studies that have begun to elucidate the functional roles of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and ex vivo studies investigating the effects of this compound and related PAR2 agonists.

Table 1: In Vivo Nociceptive Effects of PAR2 Agonists

| Agonist | Animal Model | Dosing | Endpoint | Result | Reference |

| 2-at-LIGRL-NH2 | Mouse (ICR) | 3, 10, 30 µg (intraplantar) | Thermal Hyperalgesia (Hargreaves test) | EC50 = 4.7 µg; peak effect at 30 µg | [1] |

| 2-f-LIGRLO-NH2 | Mouse (ICR) | 3, 10, 30 µg (intraplantar) | Thermal Hyperalgesia (Hargreaves test) | EC50 = 7.4 µg; peak effect at 30 µg | [1] |

Table 2: In Vivo Inflammatory Effects of PAR2 Agonists

| Agonist | Animal Model | Dosing | Endpoint | Result | Reference |

| SLIGRL-NH2 | Rat | Subplantar injection | Paw Edema | Significant edema from 1-6 hours post-injection | [2] |

| trans-cinnamoyl-LIGRLO-NH2 | Rat | Subplantar injection | Paw Edema | Significant edema from 1-6 hours post-injection | [2] |

| SLIGRL-NH2 | Mouse | Intranasal | Airway Neutrophil Influx (in response to LPS) | Markedly inhibited neutrophil influx | [3][4] |

Table 3: Ex Vivo Smooth Muscle Contraction Effects of PAR2 Agonists

| Agonist | Tissue | Species | Endpoint | Result | Reference |

| This compound | Gallbladder | Guinea Pig | Concentration-dependent contraction | Elicited contractile response | [5][6] |

| SLIGRL-NH2 | Gallbladder | Guinea Pig | Concentration-dependent contraction | Elicited contractile response | [5][6] |

Table 4: In Vivo Vasodilatory Effects of this compound in Humans

| Agonist | Administration | Endpoint | Result | Reference |

| This compound | Intrarterial infusion | Forearm Blood Flow | Dose-dependent vasodilation | [7] |

Experimental Protocols

This section provides detailed methodologies for key in vivo and ex vivo experiments involving this compound and other PAR2 agonists.

Thermal Hyperalgesia in Mice (Hargreaves Test)

Objective: To assess the pro-nociceptive effects of this compound by measuring the latency to paw withdrawal from a thermal stimulus.

Materials:

-

Male ICR mice

-

This compound or other PAR2 agonist (e.g., 2-at-LIGRL-NH2, 2-f-LIGRLO-NH2)

-

Vehicle (e.g., sterile saline)

-

Plantar test apparatus (Hargreaves apparatus)

-

25-gauge needle and syringe for intraplantar injection

Procedure:

-

Acclimatize mice to the experimental setup by placing them in individual plexiglass chambers on a heated glass floor for at least 30 minutes before testing.

-

Establish a baseline thermal latency by applying a radiant heat source to the plantar surface of the hind paw and recording the time to paw withdrawal. The intensity of the heat source should be adjusted to produce baseline latencies of approximately 10-15 seconds. A cut-off time of 20-30 seconds is typically used to prevent tissue damage.

-

Administer this compound (e.g., 3, 10, or 30 µg) or vehicle via intraplantar injection into the hind paw.

-

Measure the latency to paw withdrawal at various time points post-injection (e.g., 30, 60, 90, 120, 180 minutes).

-

Data is typically expressed as the change in withdrawal latency from baseline. A decrease in latency indicates thermal hyperalgesia.

Paw Edema in Rats

Objective: To evaluate the pro-inflammatory effects of this compound by measuring the increase in paw volume.

Materials:

-

Male rats (e.g., Sprague-Dawley)

-

This compound or other PAR2 agonist (e.g., SLIGRL-NH2)

-

Vehicle (e.g., sterile saline)

-

Plethysmometer or calipers

-

27-gauge needle and syringe for subplantar injection

Procedure:

-

Measure the baseline volume of the rat's hind paw using a plethysmometer or calipers.

-

Administer this compound or vehicle via subplantar injection into the paw.

-

Measure the paw volume at various time points post-injection (e.g., 1, 2, 3, 4, 5, 6 hours).

-

The increase in paw volume is calculated as the difference between the post-injection volume and the baseline volume and is expressed in milliliters or as a percentage increase.

Guinea Pig Gallbladder Contraction Assay (Ex Vivo)

Objective: To determine the contractile effect of this compound on smooth muscle.

Materials:

-

Male guinea pigs

-

This compound

-

Krebs solution (composition in mmol/L: NaCl 120.35, KCl 5.9, MgCl2 2.5, NaH2PO4 1.2, NaHCO3 15.5, CaCl2 2.5, and glucose 11.5; pH 7.4)

-

Organ bath system with force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Euthanize a guinea pig and dissect the gallbladder.

-

Cut the gallbladder into longitudinal strips (approximately 0.2 cm x 0.8 cm).

-

Mount the strips in organ baths containing Krebs solution, maintained at 37°C and continuously gassed with carbogen.

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with washes every 15 minutes.

-

Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath.

-

Record the contractile force generated by the tissue strips using a force transducer.

-